Eritoran
概要
説明
Eritoran is a synthetic lipid that inhibits the receptor TLR4 . It was developed as a potential treatment for severe sepsis, an excessive inflammatory response to an infection . It is found in the outer membrane of Gram-negative bacteria, such as Escherichia coli, Salmonella spp., Vibrio cholera, and Neisseria spp., where it provides critical structural and functional roles .
Synthesis Analysis
Eritoran tetrasodium (E5564) is a promising candidate therapy for sepsis belonging to a new class of drugs which inhibit LPS-induced inflammation by blocking toll-like receptor 4 (TLR4) . It can limit excessive inflammatory mediator release associated with LPS, and improve survival in sepsis models .
Molecular Structure Analysis
The molecular formula of Eritoran is C66H126N2O19P2 . It has a molecular weight of 1313.7 g/mol . The structure of Eritoran is complex with two hexose rings and two phosphate groups .
Chemical Reactions Analysis
Eritoran, a complex molecule with two hexose rings and two phosphate groups, blocks the inflammation pathway mediated by Toll-like receptor (TLR) 4 . This mechanism is present in sepsis, but late-stage clinical trials on Eritoran failed to show activity against that condition .
Physical And Chemical Properties Analysis
Eritoran has a molecular weight of 1313.7 g/mol . It is a lipid A derivative used for the treatment of severe sepsis .
科学的研究の応用
Attenuation of Hepatic Inflammation and Fibrosis
Eritoran has been found to attenuate hepatic inflammation and fibrosis in mice with chronic liver injury . It significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration without altering hepatic steatosis . This suggests that Eritoran could be a potential drug for chronic liver disease .
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling
Eritoran, a TLR4 antagonist, plays a key role in liver inflammation and fibrosis . It attenuates liver fibrosis by decreasing hepatic stellate cells (HSCs) activation and the abundance of α-smooth muscle actin and transforming growth factor-β1 . Hepatic TLR4 downstream signaling including MyD88 expression, NF-κB p65 nuclear translocation, p38 and JNK phosphorylation were successfully inhibited by Eritoran .
Treatment of Severe Sepsis
The ACCESS (a controlled comparison of Eritoran and placebo in patients with severe sepsis) trial was designed as a randomized, double-blind, placebo-controlled, phase 3 clinical study . The trial evaluated the safety and efficacy of Eritoran in reducing mortality in patients with severe sepsis .
Attenuation of Cardiac Hypertrophy
Eritoran has been studied for its potential to attenuate the development of cardiac hypertrophy.
Suppression of Colon Cancer
Eritoran has been found to suppress colon cancer . Cells challenged with LPS or Eritoran for 48 hours were incubated with 10 μmol/L BrdUrd during the last 2 hours at 37°C, and then fixed with ice-cold 70% ethanol for 24 hours .
作用機序
Target of Action
Eritoran primarily targets the Toll-like receptor 4 (TLR4) complex, which plays a crucial role in the body’s immune response to bacterial infections. TLR4 is part of the innate immune system and recognizes lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria .
Mode of Action
Eritoran is a structural analogue of the lipid A portion of LPS. It competes with LPS for binding to the myeloid differentiation-2 (MD-2)/TLR4 complex. By binding to this complex, Eritoran inhibits the activation of TLR4, thereby preventing the downstream signaling that leads to the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Biochemical Pathways
The inhibition of TLR4 by Eritoran affects several biochemical pathways. Normally, the binding of LPS to TLR4 triggers a signaling cascade involving MyD88 and TRIF pathways, leading to the activation of NF-κB and the production of inflammatory cytokines. By blocking this interaction, Eritoran reduces the activation of these pathways, thereby decreasing inflammation .
Pharmacokinetics
Eritoran exhibits specific pharmacokinetic properties:
- Distribution: It has a volume of distribution that indicates moderate distribution in body tissues, with approximately 55% binding to high-density lipoproteins .
- Excretion: The route of elimination is not fully characterized, but the half-life ranges from 50.4 to 62.7 hours .
Result of Action
At the molecular level, Eritoran’s inhibition of TLR4 leads to a significant reduction in the production of pro-inflammatory cytokines. This results in decreased inflammation and a potential reduction in the severity of sepsis. At the cellular level, this inhibition can lead to reduced proliferation and increased apoptosis in certain cancer cells, as observed in colorectal cancer models .
Action Environment
The efficacy and stability of Eritoran can be influenced by various environmental factors:
- Biological Variability: Differences in TLR4 expression and the presence of other immune modulators can influence the effectiveness of Eritoran .
: DrugBank : American Association for Cancer Research : American Chemical Society
Safety and Hazards
将来の方向性
Future sepsis treatments will depend on better understanding the complex biological mechanisms of sepsis pathogenesis, the high heterogeneity of septic humans as defined by clinical presentations and unique immunological biomarkers, and improved stratifications for targeted interventions . The development of Eritoran tetrasodium (E5564), a potent and full antagonist of LPS at TLR4, is a significant advance and offers hope that other TLR-selective antagonists may become available in future years .
特性
IUPAC Name |
[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSMYQFMCXXNPC-MFCPCZTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H126N2O19P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873217 | |
Record name | Eritoran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1313.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eritoran is a toll-like receptor 4 inhibitor. | |
Record name | Eritoran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
185955-34-4 | |
Record name | Eritoran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185955-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eritoran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185955344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eritoran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eritoran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERITORAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551541VI0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Eritoran?
A1: Eritoran is a synthetic lipid A mimetic that acts as a Toll-like receptor 4 (TLR4) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the TLR4/myeloid differentiation factor 2 (MD-2) complex on immune cells, preventing the binding of lipopolysaccharide (LPS), a potent immunostimulatory component of Gram-negative bacteria. [, , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of Eritoran binding to the TLR4/MD-2 complex?
A2: By blocking LPS binding, Eritoran inhibits the activation of downstream signaling pathways, including NF-κB and MAPK pathways. [, , , , , , , ] This ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [, , , , , , , , , , , , , , ]
Q3: What is the molecular formula and weight of Eritoran?
A3: The molecular formula of Eritoran tetrasodium is C31H57NNa4O18P. Its molecular weight is 883.7 g/mol.
Q4: What is known about the stability of Eritoran in different solutions?
A4: Eritoran is not known to possess catalytic properties and has not been explored for applications in catalysis.
Q5: Have computational methods been used to study Eritoran and its interactions?
A5: Yes, molecular modeling studies have been conducted to understand the binding interactions of Eritoran with the TLR4/MD-2 complex in different species. [, ] These studies have shed light on the species-specific activity profiles of Eritoran and related compounds like lipid IVa.
Q6: How does the structure of Eritoran relate to its activity as a TLR4 antagonist?
A6: Eritoran is a synthetic analog of lipid A, mimicking its structure to competitively bind to the TLR4/MD-2 complex. [, ] Modifications to the lipid A scaffold can impact its activity and species specificity. For instance, lipid IVa, a tetra-acylated precursor of lipid A, exhibits species-dependent activity, acting as an agonist in mice but an antagonist in humans. []
Q7: What are the formulation strategies employed to improve the stability and bioavailability of Eritoran?
A7: Eritoran is formulated as a tetrasodium salt for intravenous administration. [, , , ] The formulation is designed to ensure stability and solubility for intravenous delivery.
A7: Information on SHE regulations is not provided in the provided research articles.
Q8: What is the pharmacokinetic profile of Eritoran?
A8: Eritoran exhibits a long pharmacokinetic half-life, slow plasma clearance, and a small volume of distribution. [, ] It binds extensively to HDLs, which influences its pharmacodynamic profile. [, ]
Q9: How does the pharmacodynamic profile of Eritoran relate to its dosing regimen?
A9: Eritoran exhibits a shorter pharmacodynamic half-life compared to its pharmacokinetic half-life. [, ] This finding led to the exploration of intermittent intravenous infusion strategies to maintain continuous pharmacodynamic activity. [] Studies demonstrated that twice-daily dosing could effectively replace continuous infusion while maintaining LPS blockade. []
Q10: What in vitro and in vivo models have been used to study Eritoran's efficacy?
A10: Eritoran's efficacy has been investigated in various in vitro and in vivo models, including:
- In vitro:
- In vivo:
- Rodent models of sepsis induced by LPS administration. [, , , , , , , ]
- Mouse models of myocardial ischemia-reperfusion injury. []
- Rat models of endotoxin-induced inflammation in the eye. []
- Animal models of influenza virus infection. [, , , , ]
- Rat models of chronic stress-induced myocardial injury. []
Q11: What were the key findings of preclinical studies investigating Eritoran's effects on influenza virus infection?
A11: Preclinical studies demonstrated that Eritoran treatment:
- Reduced lung pathology and mortality in mice infected with a mouse-adapted influenza A virus. [, ]
- Blocked influenza-induced lethality in wild-type mice. []
- Blunted serum HMGB1 levels and improved lung pathology in influenza B virus-infected cotton rats. []
- Reversed influenza-induced suppression of CXCL1 and CXCL2, restoring neutrophil recruitment and reducing bacterial burden in a secondary bacterial infection model. []
Q12: What were the primary outcomes of the Phase II clinical trial of Eritoran in patients with severe sepsis?
A12: The Phase II trial showed that Eritoran was generally well-tolerated. [] While the overall 28-day mortality rates were not significantly different between the Eritoran and placebo groups, a trend towards lower mortality was observed in a pre-specified subgroup of patients with higher APACHE II scores (indicating higher severity of illness). []
Q13: What were the outcomes of the Phase III ACCESS trial of Eritoran in severe sepsis?
A13: The Phase III ACCESS trial, unfortunately, did not show a statistically significant reduction in 28-day all-cause mortality in patients with severe sepsis treated with Eritoran compared to placebo. []
A13: The provided research articles do not contain information on resistance or cross-resistance to Eritoran.
Q14: What is the safety profile of Eritoran based on preclinical and clinical studies?
A14: The provided research articles primarily focus on the intravenous administration of Eritoran and do not delve into alternative drug delivery or targeting strategies.
Q15: Have any biomarkers been identified to predict the efficacy of Eritoran or monitor treatment response?
A15: The provided research articles do not contain information on the environmental impact or degradation of Eritoran.
Q16: Beyond sepsis, what other potential applications have been explored for Eritoran?
A16: Given its mechanism of action as a TLR4 antagonist, Eritoran has been investigated for its potential therapeutic benefits in several other conditions, including:
- Influenza virus infection: Preclinical studies have shown promising results for Eritoran in reducing lung injury and mortality in influenza-infected animals. [, , , , ]
- Myocardial ischemia-reperfusion injury: Eritoran has demonstrated cardioprotective effects in preclinical models of heart attack. []
- Neuroinflammation and depression: Emerging evidence suggests that TLR4 signaling may contribute to neuroinflammation and depression. [] Preclinical studies exploring Eritoran's antidepressant-like effects have shown promising results. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。